molecular formula C6H5ClF3NS B1437140 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole CAS No. 1171310-98-7

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Cat. No. B1437140
CAS RN: 1171310-98-7
M. Wt: 215.62 g/mol
InChI Key: GRRDOOGTCFIIHZ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, has a molecular formula of C6H3ClF3N and an average mass of 181.543 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods. For example, trifluoromethylpyridine and its intermediates are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Novel Compounds

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a crucial intermediate in the synthesis of diverse heterocyclic compounds. For instance, its use in the preparation of substituted 5-(bis-trifluoromethyl)methyl)-2-aminothiazoles demonstrates its utility in creating compounds with potential photosynthetic inhibition activity, akin to the reference compound DCMU (Boyer et al., 2006). Similarly, the synthesis of novel thiazole compounds containing an ether structure, showcasing certain fungicidal activities, highlights its application in agricultural chemistry (Qiu Li-ga, 2015).

Development of Materials and Bioactive Molecules

The compound's role extends to the development of materials with unique properties, such as those derived from the synthesis and characterization of trifluoromethyl heterocyclic compounds. These materials exhibit interesting spectroscopical properties and potential for application in material science (E. M. Coyanis et al., 2003). Additionally, this compound serves as a starting point for creating a library of thiazoles with potential anticancer properties, demonstrating its significance in medicinal chemistry (S. M. Gomha et al., 2017).

Catalysis and Synthetic Methodology

Recent research has also focused on developing catalyst-free approaches to synthesize polyfluoroalkyl-triazole thiones, highlighting the efficiency of using this compound derivatives as precursors. This methodology emphasizes the compound's utility in facilitating straightforward synthetic routes to heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (O. Holovko-Kamoshenkova et al., 2022).

Mechanism of Action

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They may also be harmful if swallowed or inhaled .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDOOGTCFIIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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